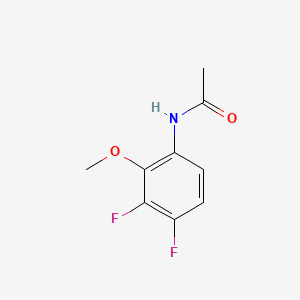

N-(3,4-Difluoro-2-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-difluoro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-5(13)12-7-4-3-6(10)8(11)9(7)14-2/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLCHARFRZFTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674627 | |

| Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-93-9 | |

| Record name | N-(3,4-Difluoro-2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Role of Fluorine and Acetamide Moieties in Chemical Design

The utility of N-(3,4-Difluoro-2-methoxyphenyl)acetamide in chemical research is best understood by considering the distinct advantages conferred by its constituent chemical groups: the fluorinated phenyl ring and the acetamide (B32628) functional group.

Advanced Synthetic Methodologies for N 3,4 Difluoro 2 Methoxyphenyl Acetamide and Its Analogues

Established Synthetic Routes to N-(3,4-Difluoro-2-methoxyphenyl)acetamide

The primary and most established route for the synthesis of this compound follows a two-step process: the synthesis of the core aromatic amine, 3,4-Difluoro-2-methoxyaniline (B46109), followed by its acylation.

Amide Formation Reactions Utilizing Aromatic Amines and Carboxylic Acid Derivatives

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through the acylation of the precursor amine, 3,4-Difluoro-2-methoxyaniline. A common and effective method for this transformation is the use of a carboxylic acid derivative, such as an acid anhydride (B1165640) or an acyl chloride. researchgate.net

The reaction with acetic anhydride is a widely used method for the synthesis of acetamides from primary amines. libretexts.org In this reaction, the amine acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate which then collapses to form the amide and a molecule of acetic acid as a byproduct. The reaction is typically carried out in a suitable solvent and may be heated to ensure completion. While primary amines can sometimes lead to mixtures of N-acetylation and N,N-diacylation with acetic anhydride, the reaction conditions can often be controlled to favor the mono-acylated product.

Alternatively, acetyl chloride can be used as the acylating agent. Acyl chlorides are generally more reactive than their corresponding anhydrides, leading to a faster reaction. researchgate.net The reaction between an amine and an acyl chloride produces the desired amide along with hydrochloric acid (HCl). Due to the generation of HCl, a base is often added to the reaction mixture to neutralize the acid and prevent the protonation of the starting amine, which would render it non-nucleophilic.

Table 1: Common Acylating Agents for Amide Synthesis

| Acylating Agent | Byproduct | General Reactivity |

|---|---|---|

| Acetic Anhydride | Acetic Acid | Moderate |

Specific Precursor Synthesis Pathways for the 3,4-Difluoro-2-methoxyphenyl Moiety

The key precursor for the synthesis of this compound is the aromatic amine, 3,4-Difluoro-2-methoxyaniline. uni.luscbt.com The synthesis of this precursor typically starts from a substituted benzene (B151609) ring and involves a nitration step followed by a reduction.

A plausible synthetic route begins with a methoxybenzene derivative. This starting material undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding a nitro-methoxybenzene intermediate. Specifically, the synthesis of 1,2-Difluoro-3-methoxy-4-nitrobenzene has been described. bldpharm.com This intermediate possesses the necessary fluorine and methoxy (B1213986) substituents in the correct positions relative to the nitro group.

The subsequent step is the reduction of the nitro group to an amine. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation using a palladium catalyst or using iron powder in acidic conditions. The reduction of the nitro group in 1,2-Difluoro-3-methoxy-4-nitrobenzene would lead to the desired product, 3,4-Difluoro-2-methoxyaniline.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free Synthesis in Eco-Friendly Solvents, including Aqueous Media

A key goal in green chemistry is the elimination of catalysts, particularly those based on heavy metals, and the use of environmentally benign solvents like water. Several catalyst-free methods for amide bond formation have been developed. For instance, the direct reaction of carboxylic acids and amines in water, promoted by simple chlorinating agents, has been reported. organic-chemistry.org Other approaches involve performing the reaction under solvent-free conditions, which can be achieved by simply heating a mixture of the carboxylic acid and amine. semanticscholar.orgbohrium.com Boric acid has also been explored as a mild and environmentally friendly catalyst for the amidation of carboxylic acids. semanticscholar.org The development of catalyst-free, three-component coupling reactions in aqueous solvents further highlights the progress in this area. acs.org

Regioselective Electrochemical Synthesis Methods for Related Acetamides

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. Regioselective electrochemical methods have been developed for the synthesis of certain acetamide (B32628) derivatives. For example, the electrochemical oxidation of acetaminophen (B1664979) and related compounds in the presence of a nitrite (B80452) ion has been shown to produce nitroacetaminophen derivatives with high regioselectivity. nih.govacs.org Furthermore, the electrosynthesis of acetamide from CO2 and nitrite in water has been demonstrated, showcasing a novel route to amide formation. researchgate.net Shono-type electro-oxidation of amides can lead to the regioselective and stereoselective introduction of hydroxyl groups, which could be a valuable tool for the synthesis of functionalized acetamide analogues. nih.gov

Microwave and Ultrasound Assisted Synthetic Procedures

The use of microwave irradiation and ultrasound as energy sources can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. bibliotekanauki.plrsc.org Microwave-assisted synthesis has been successfully applied to the direct formation of amides from carboxylic acids and amines, sometimes in the absence of a solvent. nih.gov This technique has been shown to be effective for the reaction of aniline (B41778) derivatives with formic acid. bibliotekanauki.pl

Ultrasound-assisted synthesis is another green technique that has been employed for the preparation of acetamide derivatives. mdpi.comtandfonline.comresearchgate.net Sonochemistry can enhance reaction rates and yields, and these reactions can often be carried out under milder conditions than conventional methods. rsc.org For example, the ultrasound-assisted synthesis of 1,2,4-triazole (B32235) coupled acetamide derivatives has been reported with good to excellent yields in significantly reduced reaction times. mdpi.com

Table 2: Comparison of Green Synthesis Methodologies for Amide Formation

| Methodology | Key Advantages |

|---|---|

| Catalyst-Free Synthesis | Avoids toxic catalysts, simplifies purification. |

| Electrochemical Synthesis | Uses clean reagent (electrons), high selectivity. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. |

Regioselective Synthesis Strategies for Fluorinated Acetamide Architectures

The precise placement of substituents on the aromatic ring is paramount in the synthesis of this compound. The regioselectivity of the fluorination and amidation steps dictates the final arrangement of the functional groups.

Electrophilic aromatic fluorination of N-arylacetamides is a common method for introducing fluorine atoms. researchgate.net The directing effect of the acetamido and methoxy groups plays a crucial role in determining the position of fluorination. Generally, the acetamido group is an ortho-, para-director. In the case of N-(methoxyphenyl)acetamide, a preference for fluorination ortho to the activating methoxy group has been observed. researchgate.net Computational studies on N-phenylacetamides, using methods like density functional theory, can help predict the charge distribution on the aromatic ring and thus the likely sites of electrophilic attack by a fluorinating agent. researchgate.net

A plausible synthetic route to this compound would involve the acylation of 3,4-difluoro-2-methoxyaniline with an acetylating agent like acetyl chloride or acetic anhydride. The regiochemistry is established in the synthesis of the aniline precursor.

A related synthesis of N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide was achieved by reacting 3,4-difluoroaniline (B56902) with 3,4-dimethoxyphenylacetyl chloride. nih.gov This reaction proceeds via a nucleophilic addition-elimination mechanism on the carbonyl carbon of the acid chloride. nih.gov This highlights a key strategy where the fluorinated aniline derivative is a readily available starting material.

| Reactants | Reagents/Conditions | Product | Key Feature |

| 3,4-Difluoroaniline, 3,4-Dimethoxyphenylacetyl chloride | THF | N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide | Formation of the amide bond with a pre-fluorinated aniline. nih.gov |

| N-(4-methoxyphenyl)acetamide | N+-F fluorinating agents | Mono- and di-fluorinated N-(4-methoxyphenyl)acetamide derivatives | Demonstrates regioselectivity in electrophilic fluorination. researchgate.net |

Derivatization and Scaffold Modification Strategies for this compound

Modification of the core structure of this compound is crucial for developing analogues with potentially enhanced properties. These modifications can involve the introduction of new ring systems, alteration of the existing functional groups, and a systematic design approach based on structure-activity relationships.

The incorporation of five-membered aromatic rings like triazoles and oxadiazoles (B1248032) can significantly alter the biological and physicochemical properties of a molecule. These heterocycles can act as bioisosteres for amide or ester groups and can participate in hydrogen bonding and dipole interactions. nih.gov

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govyoutube.com To introduce a triazole moiety to the this compound scaffold, a multi-step sequence would be necessary. For instance, the methoxy group could be demethylated to a phenol, which could then be alkylated with a propargyl halide to install a terminal alkyne. Alternatively, an azide (B81097) functionality could be introduced to the phenyl ring, which would then be ready to react with an alkyne. This reaction is known for its high yields and compatibility with a wide range of functional groups. organic-chemistry.org

Oxadiazoles: 1,2,4-Oxadiazoles are frequently synthesized from amidoximes. nih.govresearchgate.net One common method involves the acylation of an amidoxime (B1450833) followed by a cyclodehydration reaction. nih.gov To apply this to the target compound, the acetamide group could potentially be converted to a nitrile, which can then be transformed into an amidoxime. This intermediate can then be reacted with a variety of acylating agents to form the desired 1,2,4-oxadiazole (B8745197) ring. nih.gov

| Heterocycle | General Synthetic Approach | Key Intermediates | Potential Application |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govyoutube.com | Aryl azide, terminal alkyne | Bioisosteric replacement, linker |

| 1,2,4-Oxadiazole | Cyclodehydration of O-acylamidoximes nih.gov | Amidoxime, acylating agent | Amide/ester bioisostere |

The acetamide group itself offers opportunities for chemical modification. These transformations can alter the molecule's polarity, hydrogen bonding capability, and metabolic stability.

One of the most direct interconversions is the hydrolysis of the amide bond, which would yield 3,4-difluoro-2-methoxyaniline and acetic acid. This is typically achieved under acidic or basic conditions. frontiersin.org

Reduction of the amide carbonyl group is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, N-ethyl-3,4-difluoro-2-methoxyaniline. organic-synthesis.com

Dehydration of the primary acetamide can lead to the formation of a nitrile. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this purpose. organic-synthesis.com The resulting nitrile can then serve as a precursor for other functional groups, such as tetrazoles or the aforementioned amidoximes for oxadiazole synthesis.

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

| Acetamide | H₃O⁺ or OH⁻ | Amine + Carboxylic Acid | Hydrolysis frontiersin.org |

| Acetamide | LiAlH₄ | Ethylamine | Reduction organic-synthesis.com |

| Acetamide | POCl₃ | Acetonitrile (B52724) | Dehydration organic-synthesis.com |

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues is the cornerstone of structure-activity relationship (SAR) studies. This approach is fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates.

For a hypothetical biological activity of this compound, an SAR study would involve modifying three key regions: the difluoromethoxyphenyl ring, the acetamide linker, and the N-phenyl ring.

Studies on similar 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown that the nature and position of substituents on the N-phenyl ring can significantly influence cytotoxic activity against cancer cell lines. nih.gov For example, the introduction of nitro groups led to higher cytotoxicity compared to methoxy groups in one study. nih.gov Another study on N-phenylacetamide derivatives containing a thiazole (B1198619) moiety revealed that substitutions on the phenyl ring attached to the thiazole influenced antibacterial and nematicidal activity. mdpi.com

Based on these principles, an SAR campaign for this compound could explore:

The Phenyl Ring: Varying the position and electronic nature of the fluoro and methoxy substituents.

The Acetamide Linker: Replacing the acetamide with other groups like sulfonamides, or altering the length of the alkyl chain.

The N-Aryl Group: Introducing a range of substituents (e.g., halogens, alkyl, nitro, cyano groups) at different positions of a hypothetical second phenyl ring.

| Compound Series | Key Structural Feature | Observed SAR Trend | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Substitution on the N-phenyl ring | Nitro groups enhanced cytotoxicity compared to methoxy groups. | nih.gov |

| N-phenylacetamide derivatives with 4-arylthiazole moieties | Substitution on the 4-aryl ring of the thiazole | Different substituents led to varying levels of antibacterial and nematicidal activity. | mdpi.com |

Through such systematic modifications, a deeper understanding of the pharmacophore can be achieved, paving the way for the rational design of more potent and selective analogues.

Comprehensive Spectroscopic and Crystallographic Characterization of N 3,4 Difluoro 2 Methoxyphenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, one can map out the molecular skeleton and deduce the electronic environment of each atom.

The ¹H NMR spectrum of N-(3,4-Difluoro-2-methoxyphenyl)acetamide is predicted to display distinct signals corresponding to each unique proton environment. hw.ac.uk The chemical shifts (δ) are influenced by the electron density around the proton, with electronegative atoms like oxygen and fluorine causing a shift to a higher frequency (downfield). usp.br

The expected signals are:

Acetamide (B32628) NH: A broad singlet typically appearing far downfield (δ 9.5-10.5 ppm), whose exact position can be sensitive to solvent and concentration. rsc.orgnih.gov

Aromatic Protons (H-5, H-6): The two protons on the aromatic ring are chemically non-equivalent and are expected to appear in the aromatic region (δ 6.8-8.0 ppm). Their signals will be complex multiplets due to coupling with each other (ortho-coupling, ³JHH) and with the two fluorine atoms at positions 3 and 4 (³JHF and ⁴JHF).

Methoxy (B1213986) Group (-OCH₃): A sharp singlet corresponding to the three equivalent methoxy protons, anticipated around δ 3.8-4.0 ppm. chemicalbook.com

Acetyl Group (-CH₃): A sharp singlet for the three equivalent methyl protons of the acetamide group, expected to be the most upfield signal at approximately δ 2.1-2.2 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 10.2 | Broad Singlet | 1H | NH |

| ~ 7.2 - 7.6 | Multiplet | 1H | Ar-H |

| ~ 6.9 - 7.1 | Multiplet | 1H | Ar-H |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, one for each carbon atom. The presence of fluorine atoms introduces carbon-fluorine couplings (JCF), which split the signals of nearby carbons into doublets or more complex multiplets. modgraph.co.uk

The key predicted signals include:

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 168-172 ppm. rsc.org

Aromatic Carbons: Six distinct signals are anticipated in the δ 110-160 ppm region. The carbons directly bonded to fluorine (C-3, C-4) will show very large one-bond C-F coupling constants (¹JCF). The carbons adjacent to the fluorinated positions will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). The carbon attached to the methoxy group (C-2) and the acetamido group (C-1) will also have characteristic shifts influenced by these substituents.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm. nih.gov

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear upfield, typically around δ 20-25 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

|---|---|---|

| ~ 169.0 | Singlet | C=O |

| ~ 140 - 155 | Doublet of Doublets | C-F |

| ~ 140 - 155 | Doublet of Doublets | C-F |

| ~ 130 - 140 | Multiplet | C-O |

| ~ 120 - 130 | Multiplet | C-N |

| ~ 110 - 125 | Multiplet | C-H |

| ~ 110 - 125 | Multiplet | C-H |

| ~ 56.0 | Singlet | -OCH₃ |

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. nih.gov For the title compound, the two fluorine atoms at the C-3 and C-4 positions are chemically and magnetically non-equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show two distinct signals. chemrxiv.org

These two signals will appear as a pair of doublets due to coupling to each other (ortho ³JFF). Each of these doublets will be further split into more complex multiplets due to couplings with the neighboring aromatic protons (H-5) and the more distant proton (H-6). The chemical shifts for fluorine on an aromatic ring are highly sensitive to the nature and position of other substituents. nih.gov

To unambiguously assign all proton and carbon signals, especially for the complex aromatic region, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that would reveal scalar coupling between the two aromatic protons, helping to identify which signals correspond to adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment detects longer-range (2-3 bond) couplings between protons and carbons. It is invaluable for piecing together the molecular structure by, for example, showing a correlation from the methoxy protons to the C-2 carbon, or from the NH proton to the carbonyl carbon, thus confirming the connectivity of the functional groups.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption bands at predictable frequencies. vscht.cz For this compound, the IR spectrum would be dominated by absorptions from the amide linkage and the substituted aromatic ring.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3350 - 3250 | Medium-Strong | N-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |

| 1700 - 1660 | Strong | C=O stretch (Amide I band) |

| 1620 - 1580 | Medium | C=C aromatic ring stretch |

| 1560 - 1520 | Strong | N-H bend (Amide II band) |

| 1300 - 1200 | Strong | C-O stretch (aryl ether) |

Data for analogous compounds show a strong N-H stretching band around 3330-3340 cm⁻¹ and a very strong carbonyl (Amide I) band around 1670 cm⁻¹. rsc.orgnih.gov The presence of strong bands for C-O and C-F stretching is also a key diagnostic feature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. uni-saarland.de For this compound, the exact mass is 201.0601 g/mol .

In an electron ionization (EI) mass spectrum, the following key peaks are anticipated:

Molecular Ion Peak (M⁺·): A peak at m/z = 201, corresponding to the intact molecule with one electron removed. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent. uni-saarland.de

Base Peak: A common fragmentation pathway for acetanilides is the loss of a ketene (B1206846) molecule (CH₂=C=O) via a McLafferty-type rearrangement, which would lead to the formation of a 3,4-difluoro-2-methoxyaniline (B46109) radical cation. However, a more likely primary fragmentation is the alpha-cleavage of the C-N bond.

Key Fragments:

m/z = 159: Loss of the acetyl radical (·COCH₃, 42 Da) from the molecular ion, resulting in the [M - 42]⁺ fragment.

m/z = 43: The acetyl cation ([CH₃CO]⁺), which is often a very prominent peak for N-acetyl compounds.

Further fragmentation of the aromatic portion would lead to more complex, lower-mass ions.

Predicted Key Fragments in Mass Spectrum

| m/z | Proposed Identity |

|---|---|

| 201 | [M]⁺· (Molecular Ion) |

| 159 | [M - COCH₂]⁺· |

Based on a comprehensive search for scientific literature, detailed experimental data specifically for the compound This compound (CAS No. 1065073-93-9) pertaining to High-Resolution Mass Spectrometry (HRMS), Single Crystal X-ray Diffraction, and Hirshfeld Surface Analysis is not available in the public domain.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The strict adherence to providing data solely on "this compound" cannot be fulfilled without access to primary research studies that have characterized this specific molecule using the requested analytical techniques.

General methodologies for the techniques listed are well-established in chemical analysis, but applying them to this particular compound requires specific experimental results that have not been published or are not publicly accessible.

Computational Chemistry and Molecular Modeling of N 3,4 Difluoro 2 Methoxyphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic and geometric properties of molecules. By employing functionals like B3LYP and basis sets such as 6-311G(d,p), researchers can accurately predict various molecular parameters. researchgate.netscholarsresearchlibrary.com

Geometry Optimization and Frontier Molecular Orbital Analysis (HOMO-LUMO, MEP)

Geometry optimization is a fundamental step in computational chemistry that seeks the most stable conformation of a molecule, its ground state. nih.gov For N-(3,4-Difluoro-2-methoxyphenyl)acetamide, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy configuration. The optimized structure provides a realistic model for further analysis. scholarsresearchlibrary.comdergipark.org.tr

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. oaji.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. oaji.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. oaji.net

For analogous aromatic compounds, DFT calculations have shown that the distribution of HOMO and LUMO orbitals is often spread across the molecule, with specific regions showing higher densities. oaji.netresearchgate.net For instance, in some molecules, the HOMO may be concentrated on the phenyl ring and its substituents, while the LUMO might be located on other parts of the molecule. oaji.net This separation of charge is indicative of intramolecular charge transfer, a key aspect of molecular electronics and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites. researchgate.net In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity, and positive potential near the hydrogen atoms.

Table 1: Calculated Electronic Properties of a Representative Aromatic Amide

| Property | Value (eV) |

| HOMO Energy | -8.834 |

| LUMO Energy | -3.936 |

| Energy Gap (ΔE) | 4.898 |

Note: Data presented is for a representative molecule (3-Amino-1,2,4-triazole) calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes. oaji.net

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net DFT methods, such as B3LYP, are known to provide good agreement between calculated and experimental frequencies, although a scaling factor is often applied to the calculated values to correct for anharmonicity and other systematic errors. researchgate.net

The calculated spectrum can be compared with the experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net This comparison allows for a detailed interpretation of the vibrational modes, such as C-H stretching, C=O stretching, N-H bending, and C-F stretching, providing confidence in the optimized molecular structure. researchgate.net Discrepancies between theoretical and experimental values can sometimes be attributed to intermolecular interactions in the solid state, which are not always accounted for in gas-phase calculations. researchgate.net

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Acetamide (B32628)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (HF/6-31G) | Calculated Frequency (cm⁻¹) (MP2/6-31G) |

| N-H Asymmetric Stretch | 3563 | 3540 |

| N-H Symmetric Stretch | 3448 | 3414 |

| C-H Asymmetric Stretch | 2997 | 3062 |

| C-H Symmetric Stretch | 2943 | 3015 |

| C=O Stretch | 1786 | 1722 |

| NH₂ Scissoring | 1616 | 1572 |

Note: This table shows a comparison for the related molecule acetamide to illustrate the principle of comparing calculated vibrational frequencies at different levels of theory. nist.gov

Chemical Shielding and Chemical Shift Predictions for NMR Spectroscopy

Computational methods can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic chemical shielding tensors. mdpi.com These theoretical shielding values can then be converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

The accuracy of these predictions is valuable for confirming the structure of newly synthesized compounds and for interpreting complex NMR spectra. nih.gov Factors such as electron density around the nuclei significantly influence the chemical shifts; higher electron density leads to greater shielding and a lower chemical shift (upfield shift), while lower electron density results in deshielding and a higher chemical shift (downfield shift). libretexts.orgucl.ac.uk For this compound, the electronegative fluorine and oxygen atoms would be expected to have a significant deshielding effect on nearby carbon and hydrogen atoms.

Molecular Docking Simulations to Investigate Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition.

Prediction of Binding Modes and Affinities with Specific Biological Targets

Molecular docking simulations can be used to predict how this compound might bind to the active site of a target protein. The simulation software explores various possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol or as a pKi value). nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

The specific biological targets for this compound would depend on the therapeutic area of interest. For instance, if it were being investigated as an inhibitor of a particular enzyme, docking studies would be performed against the crystal structure of that enzyme. The results would reveal the most likely binding pose and provide a quantitative estimate of its binding strength.

Identification of Key Interacting Residues within Protein Active Sites

Beyond predicting the binding mode and affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity, often involving a hydrogen atom on the ligand and an electronegative atom (like oxygen or nitrogen) on the protein, or vice versa.

Van der Waals forces: General attractive or repulsive forces between atoms.

Pi-pi stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Halogen bonds: Interactions involving the fluorine atoms of the ligand with electron-donating groups in the protein active site.

By identifying these key interacting residues, researchers can understand the structural basis for the ligand's activity. This knowledge is invaluable for designing more potent and selective analogs through structure-based drug design. For this compound, the difluorophenyl ring, the methoxy (B1213986) group, and the acetamide moiety would all be expected to participate in various interactions within a protein's active site.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability in Biological Environments

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. nih.govarxiv.org These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics, thereby providing a detailed picture of the conformational landscape and stability of the compound in different environments, particularly those mimicking biological systems. mdpi.comresearchgate.net

The conformational flexibility of this compound, arising from the rotatable bonds connecting the acetamide group and the methoxy group to the difluorinated phenyl ring, is a critical determinant of its interaction with biological targets. nih.gov MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. oup.comrsc.org By simulating the molecule in an aqueous environment, it is possible to observe how solvation affects its conformational preferences and the dynamics of intramolecular hydrogen bonding. oup.com

In a biological context, such as the binding pocket of a protein, MD simulations can reveal how the molecule adapts its conformation to fit the receptor site. acs.org This dynamic fitting process is crucial for understanding the determinants of binding affinity and selectivity. nih.gov The simulations can track the root mean square deviation (RMSD) of the molecule's atoms from an initial reference structure, providing a measure of its structural stability when interacting with a biological macromolecule. researchgate.net Furthermore, analysis of the trajectories can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex over time. nih.gov The insights gained from MD simulations are therefore invaluable for rational drug design, enabling the optimization of molecular structure to enhance binding and, consequently, biological activity. arxiv.orgnih.gov

In Silico ADME/Tox Profiling and Druglikeness Assessment for Lead Optimization

In the process of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures. nih.govclinicalpub.com In silico ADMET profiling offers a rapid and cost-effective means to predict these properties for this compound, guiding its optimization as a potential drug candidate. nih.govspringernature.com A variety of computational models and web-based servers are available for these predictions. researchgate.netnih.govresearchgate.net

Druglikeness is often initially evaluated using rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net For this compound, these parameters can be calculated to provide a preliminary indication of its potential for oral bioavailability.

A more detailed in silico ADMET profile would include predictions for a range of properties. These predictions are typically generated using quantitative structure-activity relationship (QSAR) models built from large datasets of experimental results. nih.govsrce.hr The following interactive table presents a hypothetical but representative ADMET profile for this compound, based on parameters commonly evaluated for small molecule drug candidates.

| ADMET Property | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | Predicts the extent of absorption from the gut into the bloodstream. nih.gov |

| Caco-2 Permeability | Moderate | Models the permeability of the intestinal epithelial barrier. nih.gov |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | Affects the fraction of free drug available to exert its effect. srce.hr |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates the likelihood of the compound crossing into the central nervous system. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. nih.gov |

| CYP450 3A4 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions involving a major metabolic enzyme. nih.gov |

| Excretion | ||

| Renal Excretion | Moderate | Predicts the likelihood of clearance through the kidneys. optibrium.com |

| Toxicity | ||

| hERG Inhibition | Low risk | Assesses the potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Predicts the potential to cause DNA mutations. |

| Druglikeness | ||

| Lipinski's Rule of Five | Compliant | General guideline for oral bioavailability. researchgate.net |

| ADMET Score | 0.65 | A composite score reflecting the overall favorability of the ADMET profile. nih.gov |

The collective analysis of these predicted properties provides a comprehensive druglikeness assessment for this compound, highlighting its strengths and potential liabilities, thereby guiding further lead optimization efforts. nih.gov

Quantum Chemical Simulations for Reaction Mechanism Elucidation

Quantum chemical simulations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. These methods are particularly valuable for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound.

The synthesis of this compound would likely involve the formation of an amide bond, a cornerstone reaction in organic chemistry. researchgate.netnumberanalytics.com A common synthetic route would be the acylation of 3,4-difluoro-2-methoxyaniline (B46109) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). pw.live

Quantum chemical calculations, often using Density Functional Theory (DFT), can model the entire reaction pathway. acs.orgelsevierpure.com This involves locating the geometries of the reactants, transition states, intermediates, and products on the potential energy surface. acs.org For the acylation of 3,4-difluoro-2-methoxyaniline, simulations can clarify the role of a catalyst, if used, and determine whether the reaction proceeds through a concerted or a stepwise mechanism. nih.govresearchgate.net

For instance, in a stepwise mechanism involving acetyl chloride, the simulation could model the initial nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetyl chloride, leading to a tetrahedral intermediate. youtube.com The subsequent departure of the chloride leaving group to form the final amide product can also be modeled. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Furthermore, these simulations can provide insights into the regioselectivity of the reaction, explaining why the acylation occurs at the amine group. By analyzing the distribution of electron density and molecular orbitals, one can understand the nucleophilic and electrophilic characteristics of the reacting centers. This detailed mechanistic understanding is not only of fundamental academic interest but also provides practical knowledge for optimizing reaction conditions to improve yield and minimize byproducts in the synthesis of this compound and related compounds.

Biological Activity and Structure Activity Relationship Sar Studies of N 3,4 Difluoro 2 Methoxyphenyl Acetamide Derivatives

Antimicrobial Activity Investigations

Derivatives of acetamide (B32628) featuring fluorinated and methoxyphenyl moieties have been a subject of investigation for their potential to combat microbial infections. The unique electronic properties conferred by fluorine atoms, combined with the structural characteristics of the acetamide backbone, contribute to their interaction with biological targets in microorganisms.

Research into acetamide derivatives has revealed notable antibacterial activity, particularly against Gram-positive bacteria. For instance, studies on N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated their effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Several of these compounds exhibited potent activity against a panel of nine Gram-positive strains, while showing limited to no activity against Gram-negative strains. nih.gov

The structure-activity relationship (SAR) studies of related flavonoid compounds suggest that specific substitutions on the aromatic rings are crucial for antibacterial potency. For example, the presence and position of hydroxyl and prenyl groups on chalcone (B49325) derivatives, which share some structural features with the phenylacetamide scaffold, significantly influence their activity against Gram-positive bacteria. mdpi.com While direct SAR studies on N-(3,4-Difluoro-2-methoxyphenyl)acetamide derivatives are limited, it can be inferred that the difluoro and methoxy (B1213986) substitutions on the phenyl ring likely play a critical role in modulating their antibacterial spectrum and potency. The electronic and steric effects of these substituents can influence cell wall penetration and binding to bacterial targets.

A series of novel amides of isoferulic acid, where a phenolic hydroxyl was replaced by a difluoromethyl group, showed selective activity against Mycobacterium smegmatis, suggesting that such modifications can enhance antibacterial effects and selectivity. mdpi.com

Table 1: Antibacterial Activity of Selected Acetamide and Related Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC Value | Source |

|---|---|---|---|

| N-(trifluoromethyl)phenyl substituted pyrazole derivatives | Gram-positive bacteria (e.g., MRSA, E. faecalis) | Potent growth inhibitors | nih.gov |

| 3′-(Difluoromethyl)-4′-methoxycinnamoyl amides | Mycobacterium smegmatis | MIC = 8 µg/mL for N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides | mdpi.com |

| Fused heterocyclic 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | MIC range: 1.56-100 μg/ml | nih.gov |

The antifungal potential of acetamide derivatives has also been explored. A study on N-(4-methoxyphenyl)acetamide and N-phenylacetamide derivatives led to the synthesis of sodium dithiocarbamates, with sodium acetyl(4-methoxyphenyl)carbamodithioate showing high fungicidal activity. researchgate.netchemjournal.kz At a concentration of 0.4%, it completely inhibited the growth of the phytopathogenic fungus Fusarium oxysporum. researchgate.netchemjournal.kz This highlights the potential of modifying the acetamide core to develop effective antifungal agents.

Investigations into a GAPDH-related fish antimicrobial peptide and its analogs revealed that certain structural features, such as net charge and hydrophobicity, are key to their antifungal activity against strains like Zygosaccharomyces rouxii and Rhodotorula mucilaginosa. nih.gov While peptides are structurally distinct from this compound, these findings underscore the general principles of antimicrobial drug design, where physicochemical properties are paramount.

While specific studies on the inhibition of dihydrofolate reductase (DHFR) and β-ketoacyl-acyl carrier protein synthase III (FabH) by this compound derivatives are not extensively documented, the broader class of compounds to which they belong has been associated with such mechanisms. DHFR is a validated target for antibacterial and anticancer drugs, and its inhibition disrupts the synthesis of essential cellular components. Similarly, FabH is a crucial enzyme in bacterial fatty acid biosynthesis, making it an attractive target for novel antibiotics. The structural motifs present in this compound, particularly the substituted phenyl ring, are found in known inhibitors of these enzymes. Further research is needed to directly assess the inhibitory potential of these specific derivatives against DHFR and FabH.

Anticancer Activity Profiling

The search for new anticancer agents has led to the investigation of various synthetic molecules, including acetamide derivatives, for their cytotoxic effects against cancer cell lines.

Derivatives of acetamide have demonstrated significant cytotoxic activity against several human cancer cell lines. For example, a study on N-(2-hydroxyphenyl) acetamide (NA-2) revealed its potent antitumor effect against the human breast cancer cell line MCF-7, with an IC50 value of 1.65 mM after 48 hours of treatment. nih.gov Another study on 2-(substituted phenoxy) acetamide derivatives also reported anticancer activity against MCF-7 cells. researchgate.net

Furthermore, 3-fluoroazetidin-2-one derivatives, which bear some structural resemblance to fluorinated acetamides, have shown potent activity in MCF-7 human breast cancer cells. nih.govdntb.gov.ua Specifically, 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one exhibited IC50 values of 0.075 µM and 0.095 µM, respectively, in MCF-7 cells. nih.govdntb.gov.ua

A novel series of 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized and evaluated for their in vitro anticancer activity against PANC-1, HepG2, and MCF-7 cell lines. researchgate.net One of the compounds showed moderate cytotoxicity against MCF7 with an IC50 of 15.5µM. researchgate.net

Table 2: Cytotoxicity of Selected Acetamide and Related Derivatives against Human Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 Value | Source |

|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | 1.65 mM | nih.gov |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.075 µM | nih.govdntb.gov.ua |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.095 µM | nih.govdntb.gov.ua |

| 2-chloro (N-Aryl substituted) acetamide derivative of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol (compound 6c) | MCF-7 | 15.5 µM | researchgate.net |

The mechanisms underlying the anticancer effects of acetamide derivatives are multifaceted. For N-(2-hydroxyphenyl) acetamide (NA-2), its anticancer activity against MCF-7 cells is mediated through the induction of apoptosis, as evidenced by an enhanced Bax/Bcl-2 ratio, and cell cycle arrest at the G0/G1 phase. nih.gov

In the case of the potent 3-fluoroazetidin-2-one derivatives, mechanistic studies demonstrated that their antineoplastic effects in MCF-7 cells involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. dntb.gov.ua These compounds were also found to downregulate the expression of anti-apoptotic proteins Bcl2 and survivin, while upregulating the pro-apoptotic protein Bax. dntb.gov.ua In silico studies further suggested that these compounds interact with the colchicine-binding site on tubulin. dntb.gov.ua

New dimethoxyaryl-sesquiterpene derivatives have been shown to induce oxidative stress and activate caspases-3/7 in MCF-7 cells, suggesting the involvement of the apoptotic pathway in their cytotoxic effects. mdpi.com These findings from structurally related compounds provide valuable insights into the potential mechanisms by which this compound derivatives may exert their anticancer activities, highlighting pathways such as apoptosis induction, cell cycle arrest, and inhibition of key cellular machinery like microtubules.

Anti-inflammatory Activity Assessment

The core structure of this compound combines an acetamide linkage with a substituted phenyl ring, features commonly explored in the design of anti-inflammatory agents. Research into its derivatives has primarily focused on their ability to modulate key pathways involved in inflammation, most notably the cyclooxygenase (COX) enzymes.

Non-steroidal anti-inflammatory drugs (NSAIDs) produce their therapeutic effects by inhibiting COX enzymes, which mediate the conversion of arachidonic acid to prostaglandins (B1171923) (PGs). nih.gov The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govarchivepp.com

The acetamide scaffold is a crucial pharmacophore in many selective COX-2 inhibitors. archivepp.com Various heterocyclic and aryl acetamide derivatives have been synthesized and evaluated for their COX-2 inhibitory potential. galaxypub.co For instance, pyrazole acetamide derivatives have shown significant promise as anti-inflammatory agents. archivepp.comgalaxypub.co One such compound, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, demonstrated notable anti-inflammatory efficacy, highlighting the importance of the acylamino spacer. archivepp.com

Similarly, thiazole (B1198619) and imidazole-containing acetamide derivatives have been identified as selective COX-2 inhibitors. galaxypub.co Docking studies suggest that the acetamide nitrogen can form crucial hydrogen bonds with amino acid residues like Ser 353 and Trp 387 within the active site of the COX-2 enzyme, contributing to the compound's inhibitory activity. galaxypub.co

The potency and selectivity of these derivatives are highly dependent on the substituents on the aryl ring. nih.govarchivepp.com The presence of specific groups, such as a methoxy or fluorine substituent at the para-position of a phenyl ring, has been shown to improve both the potency and selectivity of COX-2 inhibition. nih.gov Halogenated aryl rings, in particular, have been found to be crucial for modulating activity and selectivity, with some fluoro derivatives exhibiting better COX-2 selectivity than the reference drug celecoxib (B62257). nih.gov This suggests that the 3,4-difluoro-2-methoxyphenyl moiety of the title compound provides a promising substitution pattern for the development of potent and selective COX-2 inhibitors.

Table 1: Examples of Acetamide Derivatives and their COX-2 Inhibition

| Compound Class | Key Structural Feature | Target | Reported Activity |

|---|---|---|---|

| Triarylpyrazoles | Halogenated phenyl ring | COX-2 | Excellent IC50 values (e.g., 0.049 µmol/L) and high selectivity index (>200) nih.gov |

| Thiazolidinones | SO2Me pharmacophore on C-2 phenyl ring | COX-2 | Potent inhibition (IC50 = 0.06 µM), comparable to celecoxib nih.gov |

| Benzoxazoles | Benzoxazole core | COX-2 | Significant inhibitory activity (IC50 = 0.04 µmol/L) and good selectivity (SI = 25.5) nih.gov |

Beyond COX-2 inhibition, the anti-inflammatory effects of this compound derivatives can be attributed to their influence on other pro-inflammatory pathways. Key mediators in these pathways include nitric oxide (NO) and reactive oxygen species (ROS), which are often generated by COX-2 and contribute to the inflammatory cascade. galaxypub.coresearchgate.net

Studies on structurally related methoxyphenyl-based chalcone derivatives have demonstrated their ability to suppress NO production in lipopolysaccharide (LPS)-induced macrophages. nih.govresearchgate.net Certain compounds exhibited high anti-inflammatory activity by significantly inhibiting NO concentration, with IC50 values as low as 11.2 μM. nih.govresearchgate.net This activity was linked to the suppression of inducible nitric oxide synthase (iNOS) and the down-regulation of the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of many pro-inflammatory genes, including iNOS and COX-2.

Antiparasitic Activity Research (e.g., Cryptosporidium species)

Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant health threat, particularly to immunocompromised individuals. nih.gov The current FDA-approved treatment, nitazoxanide, has limited efficacy, creating an urgent need for novel therapeutic agents. nih.govnih.gov

Research has identified aryl acetamide derivatives as a potent class of compounds against Cryptosporidium. nih.gov In a comprehensive study, a series of aryl acetamide triazolopyridazines were synthesized and evaluated for their anti-cryptosporidial activity. The initial lead compound in this series demonstrated high potency with a half-maximal effective concentration (EC50) of 0.17 μM. nih.gov

Structure-activity relationship (SAR) studies focusing on the aryl "tail" group of these acetamides revealed a clear preference for electron-withdrawing substituents over electron-donating ones. nih.gov Notably, compounds featuring a 3,4-dichloro substitution pattern on the phenyl ring showed synergistic activity. nih.gov This observation is highly relevant to this compound, as the 3,4-difluoro pattern is electronically similar to the 3,4-dichloro pattern. The research underscores the critical role of the substitution pattern on the aryl ring for antiparasitic potency.

Table 2: Antiparasitic Activity of Selected Aryl Acetamide Derivatives against Cryptosporidium

| Compound | Aryl Substitution | EC50 (µM) |

|---|---|---|

| Lead Compound (1) | 3,4-dichloro | 0.17 |

| Derivative A | 4-fluoro | >10 |

| Derivative B | 3,5-difluoro | 0.44 |

| Derivative C | 2,3,4-trifluoro | 0.18 |

| Derivative D | 3,4,5-trifluoro | 0.09 |

Data derived from SAR studies on related aryl acetamide series. nih.gov

Antiviral Activity Investigations

The versatile acetamide scaffold has also been explored in the development of antiviral agents targeting various pathogens, including Human Immunodeficiency Virus-1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

The HIV-1 trans-activator of transcription (Tat) protein is a viral regulatory protein essential for robust viral gene expression and replication. nih.govnih.gov Tat facilitates the elongation of viral transcription, making it a distinct and attractive target for antiretroviral therapy. nih.gov

Recent drug discovery efforts have identified novel acetamide derivatives that function as inhibitors of HIV-1 Tat-mediated transcription. nih.gov Specifically, a series of acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol were found to interfere specifically with the viral transcriptional step. These compounds effectively inhibited the HIV-1 replication cycle in T cell lines and were potent against antiretroviral drug-resistant strains. nih.gov The proposed mechanism involves the inhibition of histone H3 ejection from the long-terminal repeat (LTR) promoter, a process regulated by Tat to facilitate viral transcription. nih.gov This research highlights the potential of the acetamide scaffold as a platform for developing a new class of anti-HIV agents that target a non-enzymatic viral protein.

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of SARS-CoV-2. nih.govnih.gov It cleaves viral polyproteins to generate functional non-structural proteins required for the virus's life cycle. nih.govnih.gov This indispensable role makes 3CLpro a prime target for antiviral drug development. scienceopen.combioworld.com

Most inhibitors developed for 3CLpro are covalent compounds that target the catalytic cysteine residue (Cys145) in the enzyme's active site. nih.govresearchgate.net While direct studies on this compound as a 3CLpro inhibitor are not available, its structural features are relevant to this area of research. The design of 3CLpro inhibitors often involves building upon scaffolds that can correctly position a reactive "warhead" or non-covalent binding group within the protease's active site. The substituted phenylacetamide core could serve as a foundational fragment for designing novel non-covalent or covalent inhibitors that interact with the key residues of the 3CLpro active site.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and bioavailability. nih.gov For derivatives of this compound, the pattern and position of fluorine substitution on the phenyl ring have a profound impact on biological activity.

In the context of antiparasitic activity against Cryptosporidium, SAR studies have revealed the remarkable role of fluorine. nih.gov While a single fluorine at the 4-position was detrimental to activity, multiple fluorine substitutions were highly favorable. For example, a 3,5-difluoro substitution resulted in a potent compound (EC50 = 0.44 μM), and trifluorinated derivatives were even more active, with a 3,4,5-trifluoro analog showing an EC50 of 0.09 μM. nih.gov This demonstrates that a specific pattern of electron-withdrawing fluorine atoms on the aryl ring is critical for enhancing potency.

Similarly, in the field of COX-2 inhibitors, fluorine substitution has been shown to improve both potency and selectivity. nih.gov The presence of a fluorine substituent on the N-phenyl ring of certain inhibitor classes can enhance binding to the target enzyme. nih.gov The strategic placement of fluorine can lead to favorable interactions within the enzyme's active site and can also block sites of metabolic oxidation, thereby improving the compound's pharmacokinetic profile. nih.gov The 3,4-difluoro pattern, as present in the title compound, offers a combination of strong electron-withdrawing effects and potential for specific orbital interactions that can be leveraged to optimize biological potency and selectivity across different therapeutic targets.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide |

| Celecoxib |

| Nitazoxanide |

Role of Methoxy Substituent in Activity Modulation

There is no available research data specifically investigating the role of the 2-methoxy substituent on the 3,4-difluorophenyl ring of this compound in modulating its biological activity. In medicinal chemistry, a methoxy group can influence a compound's properties in several ways, including altering its metabolic stability, modifying its binding affinity to biological targets through electronic and steric effects, and affecting its solubility and lipophilicity. However, without experimental data from studies on this specific class of compounds, any discussion on the precise impact of the methoxy group would be purely speculative.

Influence of Acetamide Linkage and Aromatic Tail Group Variations on Efficacy

Similarly, there is a lack of specific SAR studies on the influence of modifying the acetamide linkage or varying the aromatic tail group of this compound derivatives. Research on other classes of bioactive compounds often demonstrates that alterations to a linker, such as the acetamide group, can significantly affect conformational flexibility and hydrogen bonding capabilities, which are crucial for target interaction. Furthermore, variations in a terminal aromatic group can profoundly impact properties like target selectivity, potency, and pharmacokinetic profiles. Despite these general principles, no dedicated studies have been published that explore these aspects for derivatives of this compound.

Due to the absence of specific research findings, no data tables can be generated at this time.

Mechanistic Insights into the Biological Action of N 3,4 Difluoro 2 Methoxyphenyl Acetamide Analogues

Elucidation of Molecular Targets and Ligand-Binding Mechanisms

The molecular targets of N-(3,4-Difluoro-2-methoxyphenyl)acetamide analogues are diverse, reflecting the versatility of the acetamide (B32628) scaffold in interacting with different biological macromolecules. Studies on these related compounds have identified specific binding sites and elucidated the nature of these interactions.

A notable class of analogues, N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides , have been identified as highly selective ligands for the dopamine D3 receptor (D3R) . nih.govnih.gov These compounds exhibit significantly higher affinity for D3R over the closely related D2 receptor (D2R), with some analogues demonstrating over 1000-fold selectivity. nih.govnih.gov The binding mechanism of these arylcarboxamides to the D3R is critically dependent on the carboxamide linker. The removal of the carbonyl group from this linker leads to a dramatic reduction in binding affinity for D3R by more than 100-fold, while the affinity for D2R remains similar. nih.gov This highlights the crucial role of the carbonyl group in establishing specific interactions within the D3R binding pocket. Chimeric receptor studies have further pinpointed the second extracellular (E2) loop of the D3R as a key contributor to this high-affinity and selective binding. nih.govnih.gov

Another analogue, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide , has been characterized as a selective ligand for the σ1 receptor . nih.gov This compound displays a high binding affinity for the σ1 receptor with a Ki value of 42 nM and is 36 times more selective for the σ1 receptor over the σ2 receptor. nih.gov Molecular docking studies suggest that the binding mechanism involves a salt bridge formation between the ionized morpholine (B109124) ring of the compound and the Asp126 residue within the ligand-binding pocket of the σ1 receptor. nih.gov Additionally, important short contacts with residues Tyr120, His154, and Trp164 contribute to the stable binding of the ligand. nih.gov

Furthermore, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide has been identified as a ligand for melatonin receptors (MT1 and MT2) , exhibiting nanomolar binding affinity. researchgate.net This suggests that acetamide derivatives can also target G protein-coupled receptors involved in circadian rhythm regulation.

In the context of antibacterial targets, novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety have been found to target the Clp protein in Xanthomonas oryzae pv. oryzae (Xoo). acs.org One of the derivatives, compound D14, demonstrated a strong binding affinity to the Xoo-Clp protein with a Kd value of 0.52 μM. acs.org

Table 1: Binding Affinities of this compound Analogues to Their Molecular Targets

| Analogue | Molecular Target | Binding Affinity (Ki/Kd) | Selectivity |

|---|---|---|---|

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides (e.g., 8d, 8j) | Dopamine D3 Receptor | 2.6 nM (for 8j) | >1000-fold over D2R |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 Receptor | 42 nM | 36-fold over σ2 Receptor |

| N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide | Melatonin MT1/MT2 Receptors | Nanomolar range | - |

Biochemical Pathway Modulation and Cellular Responses

The interaction of this compound analogues with their molecular targets initiates a cascade of downstream events, modulating biochemical pathways and eliciting specific cellular responses.

Derivatives of N-(4-methoxyphenyl)acetamide and N-phenylacetamide have been shown to possess significant antibacterial and antifungal properties. researchgate.netchemjournal.kz Specifically, sodium acetyl(4-methoxyphenyl)carbamodithioate at a concentration of 0.4% completely inhibits the growth of the phytopathogenic fungus Fusarium oxysporum. researchgate.netchemjournal.kz This compound also exhibits bactericidal activity against Pectobacterium carotovorum, with a 0.4% concentration producing a maximum inhibition zone of 18 mm. researchgate.netchemjournal.kz

In another study, N-phenylacetamide derivatives containing a 4-arylthiazole moiety demonstrated potent antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.govnih.gov The mechanism of action for one of the most effective compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), was investigated using scanning electron microscopy, which revealed that the compound causes rupture of the bacterial cell membrane. nih.govnih.gov

The targeting of the Clp protein by 2-oxo-N-phenylacetamide derivatives leads to the inhibition of the clp gene expression in Pxo99A, a strain of Xoo. acs.org This inhibition of a key cellular protein significantly weakens the pathogenicity of the bacteria. acs.org

While some compounds are known to be inhibitors of Tumor Necrosis Factor-alpha (TNF-α), specific studies on this compound or its direct analogues for TNF-α inhibition are not available in the current literature. Similarly, there is no information regarding the modulation of histone H3 ejection by these compounds.

Table 2: Biological Activities of this compound Analogues

| Analogue/Derivative | Biological Activity | Organism(s) | Cellular Response/Mechanism |

|---|---|---|---|

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fungicidal | Fusarium oxysporum | Growth inhibition |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Bactericidal | Pectobacterium carotovorum | Growth inhibition (18 mm zone) |

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Antibacterial | Xanthomonas spp. | Cell membrane rupture |

Investigation of Epigenetic Modulation Studies

Currently, there are no specific studies available in the public domain that investigate the potential for this compound or its direct analogues to induce epigenetic modifications. Research in this area, including investigations into DNA methylation, histone modification, and non-coding RNA regulation, has not been reported for this class of compounds.

Advanced Analytical Techniques in the Research of N 3,4 Difluoro 2 Methoxyphenyl Acetamide

Chromatographic Purity Assessment and Quantification (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are fundamental in determining the purity of chemical compounds and quantifying their presence in various mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques routinely used for these purposes.

For a compound like N-(3,4-Difluoro-2-methoxyphenyl)acetamide, a typical HPLC method would be developed to separate it from any starting materials, by-products, or degradation products. The selection of the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid), flow rate, and detector wavelength (UV detection is common for aromatic compounds) would be optimized to achieve the best separation.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

LC-MS would further enhance the analysis by coupling the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing information about their molecular weights. UPLC, a more recent advancement, utilizes smaller particle size columns to offer faster analysis times and higher resolution compared to traditional HPLC.

Thermal Stability Analysis (e.g., TGA/DSC) and Degradation Pathway Studies

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating at what temperature the compound begins to decompose. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, phase transitions, and decomposition temperatures.

A TGA analysis of this compound would reveal the onset temperature of decomposition and the percentage of mass loss at different temperatures. DSC analysis would pinpoint the melting temperature of the compound and any other thermal events.

Illustrative Thermal Analysis Data:

| Analysis | Parameter | Result |

|---|---|---|

| TGA | Onset of Decomposition | > 200 °C (Expected) |

| DSC | Melting Point | Specific to the compound's purity |

Understanding the degradation pathways is crucial for determining the shelf-life and storage conditions of a chemical. Forced degradation studies would typically be performed by subjecting this compound to various stress conditions such as heat, light, acid, base, and oxidation. The resulting degradation products would then be identified using techniques like LC-MS, helping to elucidate the chemical pathways through which the compound degrades.

Future Directions and Emerging Research Avenues for N 3,4 Difluoro 2 Methoxyphenyl Acetamide

Development of Novel, More Sustainable Synthetic Methodologies

The future synthesis of N-(3,4-Difluoro-2-methoxyphenyl)acetamide will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes for similar N-aryl acetamides often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging research points towards several promising avenues for more sustainable production.

Key Sustainable Synthetic Approaches:

Solvent-Free and Microwave-Assisted Reactions: The use of solvent-free conditions and microwave irradiation has shown considerable promise in accelerating reaction times and reducing the need for volatile organic compounds in the synthesis of N-aryl/heteryl acetoacetamides. guidechem.comgoogle.com These techniques could be adapted for the amidation of a 3,4-difluoro-2-methoxyaniline (B46109) precursor.

Eco-Friendly Catalysis: Research into benign and inexpensive catalysts is gaining traction. For instance, magnesium sulphate has been demonstrated as an effective catalyst for the synthesis of acetanilide (B955) from aniline (B41778), offering a greener alternative to traditional methods. acs.orgnih.gov The exploration of such catalysts could lead to more environmentally friendly synthetic routes for this compound.

Metal-Free Amination: Transition-metal-free synthetic strategies are being developed for the synthesis of N-aryl amides, utilizing reagents like Brønsted acidic ionic liquids. guidechem.com These methods avoid the use of potentially toxic and expensive metal catalysts.

Catalytic Amidation: Direct catalytic amidation methods, employing catalysts such as boric acid and its derivatives, offer a more atom-economical approach to amide bond formation, minimizing the generation of byproducts. google.com

These methodologies represent a significant step forward in the sustainable synthesis of fluorinated acetamides and could be pivotal in the future development of this compound.

Exploration of New Biological Activities and Broader Therapeutic Applications

While the specific biological activities of this compound are not yet extensively documented, the presence of the difluoro-methoxyphenyl moiety suggests several promising areas for investigation. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. guidechem.comgoogle.com

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Rationale |

| Oncology | Fluorinated compounds are prevalent in cancer chemotherapy. The unique electronic properties of the difluoro-methoxyphenyl group could be leveraged to design novel kinase inhibitors or agents that interfere with other cancer-related pathways. |

| Central Nervous System (CNS) Disorders | The ability of fluorine to modulate lipophilicity can enhance blood-brain barrier penetration, making fluorinated compounds attractive candidates for treating neurological and psychiatric conditions. |

| Infectious Diseases | Fluorinated quinolones are a major class of antibiotics, and the broader class of fluorinated heterocycles is being explored for new antimicrobial and antiviral agents. |

| Inflammatory Diseases | The anti-inflammatory potential of various acetamide (B32628) derivatives has been noted, suggesting that this compound could be investigated for its activity against inflammatory targets. |

A structurally related compound, N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide, has been synthesized and investigated for its potential as a tyrosinase inhibitor for skin whitening applications. guidechem.com This indicates that the difluorophenyl acetamide scaffold may have utility in dermatological and cosmetic applications as well. Further screening against a wide range of biological targets is warranted to uncover the full therapeutic potential of this compound.

Advanced Computational Modeling for Rational Drug Design and Optimized Derivatization

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. acs.org For this compound, computational modeling can guide its development in several key areas.

Applications of Computational Modeling:

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its derivatives to various biological targets, helping to identify potential mechanisms of action and prioritize compounds for synthesis and testing. justia.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical relationship between the structural features of a series of related compounds and their biological activity. ipindia.gov.inrsc.org This can guide the design of more potent analogs of this compound.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, reducing the likelihood of late-stage failures in drug development. google.com

By leveraging these advanced computational techniques, researchers can accelerate the optimization of this compound as a lead compound, designing derivatives with improved potency, selectivity, and pharmacokinetic profiles.